Ethyl dec-4-enoate

Description

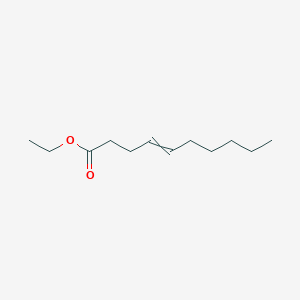

Structure

3D Structure

Properties

IUPAC Name |

ethyl dec-4-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H22O2/c1-3-5-6-7-8-9-10-11-12(13)14-4-2/h8-9H,3-7,10-11H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AWNIQMQADACLCJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC=CCCC(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H22O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60868406 | |

| Record name | Ethyl dec-4-enoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60868406 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Monograph: Ethyl Dec-4-enoate

Primary CAS: 76649-16-6 (E-isomer) | FEMA: 3642

Executive Summary & Chemical Identity

Ethyl dec-4-enoate is a medium-chain unsaturated ester characterized by a distinct "green" and "fruity" olfactory profile, often described as reminiscent of pear, apple, and cognac. While naturally occurring in trace amounts in fermentation products, it is primarily synthesized for the flavor and fragrance industry.

For researchers and formulators, the stereochemistry is critical. The (E)-isomer (trans) is the primary commercial variant recognized by FEMA (Flavor and Extract Manufacturers Association) as GRAS (Generally Recognized As Safe). The (Z)-isomer (cis) exists but possesses a slightly different odor threshold and metabolic profile.

Identity Matrix

| Parameter | Data |

| IUPAC Name | Ethyl (E)-dec-4-enoate |

| Common Name | Ethyl 4-decenoate |

| CAS Number (E-isomer) | 76649-16-6 (Standard for Flavor/Fragrance) |

| CAS Number (Z-isomer) | 7367-84-2 |

| CAS Number (Unspecified) | 6142-44-5 |

| Molecular Formula | C₁₂H₂₂O₂ |

| Molecular Weight | 198.30 g/mol |

| SMILES (E-isomer) | CCCCC\C=C\CCC(=O)OCC |

Chemo-Metric & Organoleptic Profile

The following physicochemical data is aggregated from experimental values and high-fidelity predictions. Researchers should use the Refractive Index as a primary rapid-validation tool during synthesis.

| Property | Value / Range | Condition |

| Appearance | Colorless to pale yellow liquid | Ambient |

| Boiling Point | 236°C - 237°C | @ 760 mmHg |

| Boiling Point (Reduced) | 72°C | @ 0.1 mmHg |

| Density | 0.871 - 0.881 g/mL | @ 25°C |

| Refractive Index ( | 1.432 - 1.442 | @ 20°C |

| Flash Point | > 100°C (approx 110°C) | Closed Cup |

| LogP (Octanol/Water) | 4.63 (est) | Hydrophobic |

| Odor Descriptors | Green, waxy, fruity, cognac, pear-like | Pure |

| Odor Threshold | Low (ppb range) | In water/ethanol |

Synthetic Methodology: High-Purity Production

While olefin metathesis (using Grubbs' catalysts) offers a modern route to unsaturated esters, the Fischer Esterification remains the most robust, scalable, and atom-economical method for producing Ethyl dec-4-enoate when starting from 4-decenoic acid.

Protocol: Acid-Catalyzed Dehydrative Esterification

Objective: Synthesis of Ethyl (E)-dec-4-enoate (>98% purity). Precursor: (E)-4-Decenoic acid (CAS 5760-50-9) is required. If unavailable, it must be synthesized via Knoevenagel condensation of heptanal and malonic acid derivatives, followed by decarboxylation.

Reagents:

-

(E)-4-Decenoic acid (1.0 eq)[1]

-

Absolute Ethanol (10.0 eq - Large excess drives equilibrium)

-

Sulfuric Acid (

, catalytic, 0.05 eq) or -

Solvent: Toluene (optional, for azeotropic distillation)

Step-by-Step Workflow:

-

Setup: Equip a 3-neck Round Bottom Flask (RBF) with a magnetic stir bar, a Dean-Stark trap (if using Toluene) or a reflux condenser (if using excess Ethanol as solvent), and a nitrogen inlet.

-

Charging: Add (E)-4-Decenoic acid and Absolute Ethanol to the flask under nitrogen.

-

Catalysis: Add catalytic

dropwise. Caution: Exothermic. -

Reflux: Heat the mixture to reflux (approx. 78-80°C for Ethanol, 110°C if Toluene is used).

-

Mechanistic Insight: The reaction is an equilibrium process (

). Removing water via the Dean-Stark trap or using excess Ethanol (Le Chatelier’s principle) is vital to push conversion >95%.

-

-

Monitoring: Monitor via TLC (Hexane:EtOAc 9:1). Disappearance of the acid spot indicates completion (typically 4-6 hours).

-

Workup:

-

Cool to room temperature.

-

Neutralize with saturated

solution (stops hydrolysis). -

Extract with Diethyl Ether or Hexane.

-

Wash organic layer with Brine (

) to remove residual water/ethanol. -

Dry over anhydrous

.

-

-

Purification: Concentrate in vacuo. Perform fractional vacuum distillation (bp 72°C @ 0.1 mmHg) to isolate the pure ester.

Synthesis Logic Diagram

The following diagram illustrates the critical decision nodes and process flow for this synthesis.

Figure 1: Operational workflow for the acid-catalyzed synthesis of Ethyl dec-4-enoate, emphasizing equilibrium control via reflux and purification via vacuum distillation.

Analytical Validation (Self-Validating Systems)

To ensure the integrity of the synthesized compound, researchers must validate the structure using Nuclear Magnetic Resonance (NMR) and Gas Chromatography-Mass Spectrometry (GC-MS) .

A. GC-MS Fingerprint

-

Retention Index (Polar Column): ~1699[2]

-

Retention Index (Non-polar Column): ~1361

-

Key Fragmentation Ions (m/z):

-

88: Base peak (McLafferty rearrangement characteristic of ethyl esters).

-

69: Hydrocarbon fragment (

). -

101: Loss of alkoxy group + rearrangement.

-

198: Molecular Ion (

), usually weak.

-

B. 1H-NMR Interpretation (CDCl₃, 400 MHz)

The position of the double bond at C4 is confirmed by the coupling patterns and chemical shifts.

| Shift ( | Multiplicity | Integration | Assignment | Mechanistic Note |

| 5.35 - 5.45 | Multiplet | 2H | -CH=CH- | Vinylic protons (C4, C5). |

| 4.12 | Quartet ( | 2H | -O-CH₂- | Deshielded by oxygen (Ethyl group). |

| 2.30 - 2.35 | Multiplet | 4H | -CH₂- | Allylic and |

| 1.95 - 2.05 | Multiplet | 2H | -CH₂- | Allylic protons (C6). |

| 1.25 - 1.35 | Multiplet | 6H | -(CH₂)₃- | Alkyl chain backbone. |

| 1.25 | Triplet ( | 3H | -CH₃ | Terminal methyl of Ethyl group. |

| 0.88 | Triplet | 3H | -CH₃ | Terminal methyl of Decyl chain. |

Regulatory & Safety Profile

For drug development and food science applications, adherence to regulatory standards is mandatory.

-

FEMA Number: 3642 (Approved for use in food flavorings).

-

JECFA: Evaluated as a flavoring agent (Safety evaluation of certain food additives).

-

Toxicology:

-

Acute Toxicity: Low. LD50 (Oral, Rat) typically > 5000 mg/kg (based on structural analogues like ethyl decanoate).

-

Skin Irritation: Moderate irritant in concentrated form.

-

Metabolism:[3] Hydrolyzed in vivo by carboxylesterases to Ethanol and 4-Decenoic acid, which then undergoes

-oxidation.

-

Handling Precautions: Always handle in a fume hood. Wear nitrile gloves and safety goggles. Avoid release to the environment as esters can be toxic to aquatic life in high concentrations (H400/H410 classifications often apply to long-chain esters).

References

-

Flavor and Extract Manufacturers Association (FEMA). FEMA Flavor Ingredient Library: Ethyl 4-decenoate (FEMA 3642). Available at: [Link]

-

The Good Scents Company. Ethyl (E)-4-decenoate Data Sheet (CAS 76649-16-6).[1][4] Available at: [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 5362583, Ethyl (E)-4-decenoate. Available at: [Link][2]

-

Joint FAO/WHO Expert Committee on Food Additives (JECFA). Evaluation of Certain Food Additives: Ethyl trans-4-decenoate.[5][4] Available at: [Link]

-

NIST Mass Spectrometry Data Center. Ethyl 4-decenoate Mass Spectrum. Available at: [Link]

Sources

- 1. Ethyl trans-4-decenoate (CAS 76649-16-6) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 2. Ethyl (Z)-4-decenoate | C12H22O2 | CID 5463488 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Showing Compound Ethyl 4-decenoate (FDB018752) - FooDB [foodb.ca]

- 4. ethyl (E)-4-decenoate, 76649-16-6 [thegoodscentscompany.com]

- 5. GSRS [gsrs.ncats.nih.gov]

Ethyl dec-4-enoate physical properties

An In-depth Technical Guide to the Physical Properties of Ethyl Dec-4-enoate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl dec-4-enoate is an unsaturated fatty acid ester that exists as two distinct geometric isomers: (E)-ethyl dec-4-enoate (trans) and (Z)-ethyl dec-4-enoate (cis). While structurally similar, these isomers exhibit unique physical properties that influence their application, purification, and analytical characterization. This technical guide provides a comprehensive overview of the core physical, spectroscopic, and thermodynamic properties of ethyl dec-4-enoate. We delve into the causality behind experimental choices for characterization and present validated protocols for property determination. This document is intended to serve as an essential resource for researchers utilizing ethyl dec-4-enoate in organic synthesis, flavor and fragrance chemistry, and as a potential building block in drug development.

Molecular and Chemical Identity

Ethyl dec-4-enoate is a C12 fatty acid ester characterized by a ten-carbon chain with a double bond at the fourth position and an ethyl ester functional group.[1] The geometry of this double bond gives rise to cis ((Z)) and trans ((E)) isomers, which are distinct chemical entities with separate CAS Registry Numbers.

The molecular formula for both isomers is C₁₂H₂₂O₂, with a molecular weight of approximately 198.30 g/mol .[2][5][6][7] This inherent hydrophobicity, conferred by the long carbon chain, renders the molecule practically insoluble in water but soluble in organic solvents like alcohol.[1][2][6][8]

Caption: Molecular structures of the (E) and (Z) isomers of ethyl dec-4-enoate.

Core Physical Properties: A Comparative Analysis

The physical properties of a compound are critical for its purification, handling, and application. For ethyl dec-4-enoate, these properties differ slightly but significantly between the (E) and (Z) isomers. The data presented below has been aggregated from various chemical data repositories.

| Property | (E)-ethyl dec-4-enoate (trans) | (Z)-ethyl dec-4-enoate (cis) | Significance & Experimental Insight |

| Appearance | Colorless clear liquid (est)[2] | Colorless clear liquid (est)[6] | Visual inspection is a primary, albeit basic, quality control check for impurities. |

| Molecular Formula | C₁₂H₂₂O₂[2][4][5] | C₁₂H₂₂O₂[6][7] | Confirms the elemental composition and is foundational for all other calculations. |

| Molecular Weight | 198.30 g/mol [2][3][5] | 198.30 g/mol [6][7] | Essential for stoichiometric calculations in synthesis and for analytical techniques like mass spectrometry. |

| Boiling Point | 72.0 °C @ 0.10 mmHg[2] | 128.0 °C @ 30.0 mmHg; 236-237 °C @ 760 mmHg[6] | The significant difference in boiling points, especially under vacuum, is key for purification via fractional distillation. Reporting at reduced pressure prevents thermal degradation. |

| Specific Gravity | 0.871 - 0.881 @ 25 °C[2] | 0.883 @ 20 °C[6] | A temperature-dependent measure of density relative to water. Crucial for process scale-up and quality control. |

| Refractive Index (n²⁰/D) | 1.432 - 1.442 @ 20 °C[2] | 1.438 @ 20 °C[6] | A rapid and highly accurate method for assessing the purity of a liquid sample. It is sensitive to isomeric ratio and contaminants. |

| Flash Point | 110.0 °C (230.0 °F) TCC[2] | 85.0 °C (185.0 °F) TCC[6] | A critical safety parameter indicating the lowest temperature at which vapors will ignite with a spark. Dictates storage and handling protocols. |

| Vapor Pressure | 0.047 mmHg @ 25 °C (est)[2] | 0.047 mmHg @ 25 °C (est)[6] | Indicates the volatility of the substance. Low vapor pressure suggests it is not highly volatile at room temperature. |

| Solubility | Soluble in alcohol; Insoluble in water (est. 5.5 mg/L @ 25 °C)[2] | Soluble in alcohol; Insoluble in water (est. 5.5 mg/L @ 25 °C)[6] | Governs solvent selection for reactions, extractions, and purification (e.g., liquid-liquid extraction). |

| logP (o/w) | 4.633 (est)[2] | 4.425 (est)[6] | The octanol-water partition coefficient indicates high hydrophobicity. This is predictive of its behavior in biological systems and environmental fate. |

Spectroscopic and Chromatographic Characterization

Confirming the identity and purity of ethyl dec-4-enoate isomers requires a multi-technique analytical approach. Each method provides a unique piece of structural information, and together they form a self-validating system of characterization.

Gas Chromatography (GC)

Gas chromatography is the primary technique for separating the (E) and (Z) isomers and assessing the purity of a sample. The retention index (I), a measure of where a compound elutes relative to a series of n-alkanes, is a key identifier.

-

For (E)-ethyl dec-4-enoate:

-

For (Z)-ethyl dec-4-enoate:

Causality: The choice of GC column is critical. A non-polar column separates primarily based on boiling point, while a polar column introduces interactions based on the molecule's polarity. The ester group's polarity leads to stronger interactions with a polar stationary phase, resulting in a much longer retention time and a higher retention index, which can be leveraged for enhanced separation from non-polar impurities.

Mass Spectrometry (MS)

Coupled with GC, Mass Spectrometry (GC-MS) provides definitive molecular weight confirmation and structural information through fragmentation patterns. For ethyl dec-4-enoate (C₁₂H₂₂O₂), the molecular ion peak [M]⁺ would be observed at m/z 198. The fragmentation pattern, while complex, will show characteristic losses related to the ethyl ester group and cleavage along the aliphatic chain.[4][9]

Infrared (IR) Spectroscopy

IR spectroscopy is used to confirm the presence of key functional groups. The spectrum of ethyl dec-4-enoate will exhibit characteristic absorption bands:

-

~1740 cm⁻¹: A strong, sharp peak corresponding to the C=O (carbonyl) stretch of the ester. This is a highly reliable diagnostic peak.

-

~1180 cm⁻¹: A strong C-O stretch associated with the ester linkage.

-

~3000-2850 cm⁻¹: C-H stretching from the aliphatic chain.

-

~1650 cm⁻¹: A weak C=C stretch for the double bond.

-

~965 cm⁻¹: For the (E)-isomer, a distinct C-H out-of-plane bending vibration confirms the trans configuration of the double bond. The (Z)-isomer would lack this peak and may show a weaker band around 700 cm⁻¹.

Experimental Workflow: Property Verification

A rigorous, self-validating workflow is essential to confirm the physical properties of a synthesized or purchased batch of ethyl dec-4-enoate. This ensures consistency and reliability for downstream applications.

Caption: A validated workflow for the characterization of ethyl dec-4-enoate.

Methodology Details:

-

Purity and Isomer Ratio (GC):

-

Inject a 1 µL aliquot of a dilute solution (e.g., in hexane) into a GC equipped with a flame ionization detector (FID).

-

Use a suitable capillary column (e.g., DB-5 or DB-WAX, 30m x 0.25mm x 0.25µm).

-

Employ a temperature program (e.g., hold at 60°C for 2 min, then ramp at 10°C/min to 240°C) to ensure separation of isomers and any potential impurities.

-

Purity is determined by the peak area percentage of the main isomer peak(s).

-

-

Refractive Index Measurement:

-

Calibrate a digital refractometer (Abbe type or similar) with deionized water.

-

Place a few drops of the ethyl dec-4-enoate sample onto the prism.

-

Ensure the temperature is stabilized at 20.0°C using a water bath.

-

Record the reading and compare it to the established range. This measurement is exceptionally fast and precise, making it ideal for routine quality checks.

-

-

Boiling Point under Vacuum:

-

Set up a small-scale distillation apparatus (e.g., Kugelrohr or short-path distillation).

-

Place a small volume of the ester in the distillation flask with a stir bar.

-

Slowly apply vacuum to the desired pressure (e.g., 0.10 mmHg).

-

Gently heat the flask until a steady reflux and distillation are observed.

-

Record the temperature of the vapor at the head of the distillation column. This is the boiling point at that specific pressure.

-

Safety and Handling

While not classified as acutely hazardous under most regulations, standard laboratory precautions are required when handling ethyl dec-4-enoate.[10][11][12]

-

Handling: Use in a well-ventilated area or a chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, nitrile gloves, and a lab coat.

-

Storage: Store in a tightly sealed container in a cool, dry place away from ignition sources. The recommended storage temperature is ambient.[5]

-

Hazards: The (Z)-isomer is noted as being very toxic to aquatic life with long-lasting effects.[7] Therefore, disposal must be in accordance with local environmental regulations, and release into drains should be avoided.

Conclusion

Ethyl dec-4-enoate is a valuable chemical intermediate whose utility is fundamentally linked to its distinct physical properties. The differences in boiling point, refractive index, and chromatographic behavior between the (E) and (Z) isomers are not merely academic; they are the cornerstone of practical purification, quality control, and analytical identification. The methodologies and data presented in this guide provide researchers and developers with the authoritative grounding necessary to confidently handle, characterize, and employ ethyl dec-4-enoate in their work.

References

-

The Good Scents Company. (n.d.). ethyl (E)-4-decenoate, 76649-16-6. Retrieved from [Link]

-

The Good Scents Company. (n.d.). ethyl (Z)-4-decenoate, 7367-84-2. Retrieved from [Link]

-

NP-MRD. (2024). Showing NP-Card for Ethyl 4-decenoate (NP0337484). Retrieved from [Link]

-

The Good Scents Company. (n.d.). ethyl (E,Z)-2,4-decadienoate, 3025-30-7. Retrieved from [Link]

-

PubChem. (n.d.). Ethyl (Z)-4-decenoate. Retrieved from [Link]

-

Cheméo. (n.d.). Ethyl trans-4-decenoate (CAS 76649-16-6) - Chemical & Physical Properties. Retrieved from [Link]

-

The Good Scents Company. (n.d.). ethyl 4-decenoate, 6142-44-5. Retrieved from [Link]

-

NIST. (n.d.). Ethyl trans-4-decenoate. In NIST Chemistry WebBook. Retrieved from [Link]

-

PubChem. (n.d.). Ethyl dec-4-enoate. Retrieved from [Link]

-

NIST. (n.d.). Ethyl trans-4-decenoate - Mass Spectrum. In NIST Chemistry WebBook. Retrieved from [Link]

-

Organic Syntheses. (n.d.). 2,4-Decadienoic acid, ethyl ester, (E,Z)-. Retrieved from [Link]

-

Axxence Aromatic GmbH. (2023). SAFETY DATA SHEET - NATURAL ETHYL TRANS-2, CIS-4-DECADIENOATE. Retrieved from [Link]

-

Brown, W. P. (2022). Infrared spectrum of ethyl ethanoate. Doc Brown's Chemistry. Retrieved from [Link]

-

Wikipedia. (2023). Ethyl decanoate. Retrieved from [Link]

- Google Patents. (n.d.). Process for the preparation of ethyl trans-2, cis-4-decadienoate.

Sources

- 1. NP-MRD: Showing NP-Card for Ethyl 4-decenoate (NP0337484) [np-mrd.org]

- 2. ethyl (E)-4-decenoate, 76649-16-6 [thegoodscentscompany.com]

- 3. Ethyl trans-4-decenoate (CAS 76649-16-6) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 4. Ethyl trans-4-decenoate [webbook.nist.gov]

- 5. Ethyl trans-4-decenoate, 97% 10 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]

- 6. ethyl (Z)-4-decenoate, 7367-84-2 [thegoodscentscompany.com]

- 7. Ethyl (Z)-4-decenoate | C12H22O2 | CID 5463488 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. CAS 3025-30-7: Ethyl (E,Z)-2,4-decadienoate | CymitQuimica [cymitquimica.com]

- 9. Ethyl trans-4-decenoate [webbook.nist.gov]

- 10. fishersci.com [fishersci.com]

- 11. assets.thermofisher.com [assets.thermofisher.com]

- 12. sigmaaldrich.com [sigmaaldrich.com]

An In-depth Technical Guide to Ethyl Dec-4-enoate: Nomenclature, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Chemical Identity and Nomenclature: A Foundational Overview

Ethyl dec-4-enoate is an organic compound classified as a fatty acid ethyl ester. Its structure consists of a ten-carbon chain (decanoate) with a double bond at the fourth carbon position and an ethyl ester group. The precise location and geometry of this double bond give rise to different isomers, each with unique identifiers and, potentially, distinct chemical and biological properties.

General and Isomer-Specific Identification

The unqualified name "ethyl dec-4-enoate" can be ambiguous. For scientific precision, it is crucial to specify the isomeric form. The compound exists primarily as two geometric isomers: (E) and (Z).

A comprehensive list of identifiers for the general compound and its specific isomers is provided in Table 1. This information is critical for accurate literature searches, procurement, and regulatory compliance.

| Identifier | Ethyl dec-4-enoate (Isomer unspecified) | ethyl (E)-dec-4-enoate | ethyl (Z)-dec-4-enoate |

| IUPAC Name | ethyl dec-4-enoate[1] | ethyl (E)-dec-4-enoate[2][3] | ethyl (Z)-dec-4-enoate[4][5] |

| CAS Registry Number | 6142-44-5[1][6] | 76649-16-6[2][3][7] | 7367-84-2[4][5][8] |

| Molecular Formula | C12H22O2[1][6] | C12H22O2[2][7] | C12H22O2[4][8] |

| Molecular Weight | 198.30 g/mol [1] | 198.30 g/mol | 198.30 g/mol [4] |

| InChI | InChI=1S/C12H22O2/c1-3-5-6-7-8-9-10-11-12(13)14-4-2/h8-9H,3-7,10-11H2,1-2H3[1] | InChI=1S/C12H22O2/c1-3-5-6-7-8-9-10-11-12(13)14-4-2/h8-9H,3-7,10-11H2,1-2H3/b9-8+[2] | InChI=1S/C12H22O2/c1-3-5-6-7-8-9-10-11-12(13)14-4-2/h8-9H,3-7,10-11H2,1-2H3/b9-8-[4][5] |

| InChIKey | AWNIQMQADACLCJ-UHFFFAOYSA-N[1] | AWNIQMQADACLCJ-CMDGGOBGSA-N[2] | AWNIQMQADACLCJ-HJWRWDBZSA-N[4][5] |

| SMILES | CCCCCC=CCCC(=O)OCC[1] | CCCCC/C=C/CCC(=O)OCC | CCCCC/C=C\CCC(=O)OCC[4] |

A Comprehensive List of Synonyms and Alternative Names

In scientific literature and commercial databases, a variety of names are used to refer to ethyl dec-4-enoate and its isomers. A clear understanding of these synonyms is essential to avoid ambiguity and to ensure comprehensive information retrieval.

Ethyl dec-4-enoate (Isomer unspecified):

-

ethyl 4-decenoate[6]

(E)-Isomer Synonyms:

-

(4E)-4-decenoic acid ethyl ester[7]

-

trans-4-decenoic acid ethyl ester[7]

-

ethyl 4E-decenoate[2]

-

FEMA NO. 3642[3]

(Z)-Isomer Synonyms:

It is important to note that other positional isomers exist, such as ethyl dec-9-enoate, and dienoic forms like ethyl 2,4-decadienoate, which is known as "pear ester".[9][10][11][12] These are distinct chemical entities and should not be confused with ethyl dec-4-enoate.

The following diagram illustrates the relationship between the different naming conventions for the isomers of ethyl dec-4-enoate.

Sources

- 1. Ethyl dec-4-enoate | C12H22O2 | CID 23834 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Ethyl trans-4-decenoate [webbook.nist.gov]

- 3. GSRS [gsrs.ncats.nih.gov]

- 4. Ethyl (Z)-4-decenoate | C12H22O2 | CID 5463488 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 4-Decenoic acid, ethyl ester, (Z)- [webbook.nist.gov]

- 6. ethyl 4-decenoate, 6142-44-5 [thegoodscentscompany.com]

- 7. ethyl (E)-4-decenoate, 76649-16-6 [thegoodscentscompany.com]

- 8. ethyl (Z)-4-decenoate, 7367-84-2 [thegoodscentscompany.com]

- 9. ethyl (E,Z)-2,4-decadienoate, 3025-30-7 [thegoodscentscompany.com]

- 10. Ethyl 2-trans-4-cis-decadienoate | 3025-30-7 [chemicalbook.com]

- 11. pharmaffiliates.com [pharmaffiliates.com]

- 12. researchgate.net [researchgate.net]

Isomeric Divergence in Flavor Chemistry: A Technical Guide to (E) vs. (Z) Ethyl Dec-4-enoate

Executive Summary & Structural Logic

In the high-precision world of flavor chemistry and pheromone synthesis, geometric isomers are not merely structural variants—they are distinct functional entities. Ethyl dec-4-enoate (

While often overshadowed by its conjugated analog (the "Pear Ester," ethyl (E,Z)-2,4-decadienoate), the mono-unsaturated ethyl dec-4-enoate plays a vital role in imparting "waxy," "leathery," and "ripe" nuances to fruit profiles. The distinction between the (E)-isomer (trans) and (Z)-isomer (cis) is binary in synthesis but spectral in application:

-

(E)-Ethyl dec-4-enoate: The thermodynamically stable isomer. Characterized by a diffusive, waxy-fruity odor profile essential for reconstructing the "skin" notes of pomaceous fruits (pear, apple).

-

(Z)-Ethyl dec-4-enoate: The kinetically favored product of specific biosynthetic pathways. Often possesses a greener, fattier, and less diffusive profile.

This guide provides a rigorous technical framework for the synthesis, analysis, and differentiation of these two isomers.

Physicochemical & Sensory Profile

The following data consolidates thermodynamic and sensory distinctions. Note the critical divergence in odor thresholds and descriptors.

| Property | (E)-Ethyl dec-4-enoate | (Z)-Ethyl dec-4-enoate |

| CAS Number | 76649-16-6 | 26825-88-7 |

| Stereochemistry | Trans (C4=C5) | Cis (C4=C5) |

| Odor Character | Waxy, Leathery, Fruity (Pear/Apple) .[1] Adds "skin" depth. | Green, Fatty, Oily . Less diffusive; more vegetative. |

| Boiling Point | ~245°C (760 mmHg) | ~243°C (760 mmHg) |

| Refractive Index ( | 1.432 - 1.442 | 1.430 - 1.440 |

| LogP (Predicted) | 3.80 | 3.75 |

| Key Spectral Feature |

Synthetic Pathways: Stereoselective Protocols

To access high-purity standards, one cannot rely on thermodynamic equilibration, which yields mixtures. We employ two distinct, self-validating pathways: Johnson-Claisen Rearrangement for the (E)-isomer and Lindlar Hydrogenation for the (Z)-isomer.

Pathway A: (E)-Selective Synthesis (Johnson-Claisen)

Mechanism: The [3,3]-sigmatropic rearrangement of an allylic vinyl ether (formed in situ) proceeds via a highly ordered chair-like transition state. The bulky alkyl chain adopts an equatorial position to minimize 1,3-diaxial interactions, forcing the formation of the trans (E) double bond.

-

Precursor: Oct-1-en-3-ol (Allylic alcohol)

-

Reagent: Triethyl orthoacetate

Pathway B: (Z)-Selective Synthesis (Lindlar Reduction)

Mechanism: Syn-addition of hydrogen across an internal alkyne using a poisoned catalyst prevents over-reduction to the alkane and isomerization to the trans alkene.

-

Precursor: Ethyl dec-4-ynoate

-

Reagent:

gas -

Catalyst: Lindlar Catalyst (

poisoned with lead) + Quinoline

Visualizing the Synthetic Logic

Caption: Divergent synthetic strategies utilizing steric control (Path A) vs. surface catalysis (Path B) to achieve stereochemical purity.

Experimental Protocols

These protocols are designed for a standard research laboratory scale (approx. 10-50 mmol).

Protocol A: (E)-Ethyl dec-4-enoate via Johnson-Claisen

Objective: Synthesis of thermodynamically stable trans-isomer.

-

Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar and a Dean-Stark trap topped with a reflux condenser.

-

Reactants: Charge flask with Oct-1-en-3-ol (1.0 equiv) and Triethyl orthoacetate (7.0 equiv).

-

Catalysis: Add Propionic acid (0.05 equiv).

-

Reaction: Heat the mixture to 140°C (oil bath). Ethanol will be produced as a byproduct.

-

Critical Step (Equilibrium Shift): The reaction relies on the removal of ethanol to drive the equilibrium forward. Ensure the Dean-Stark trap or distillation head actively removes the ethanol/orthoacetate azeotrope.

-

Monitoring: Monitor by TLC (Hexane:EtOAc 9:1). Reaction is typically complete in 4-6 hours.

-

Workup: Cool to RT. Pour into 1M HCl/Ice mixture to hydrolyze excess orthoester. Extract with Diethyl Ether (

). -

Purification: Dry organic layer (

), concentrate, and purify via flash chromatography (Silica gel, 0-5% EtOAc in Hexanes). -

Validation: Confirm (E)-geometry via NMR (

Hz).

Protocol B: (Z)-Ethyl dec-4-enoate via Lindlar Hydrogenation

Objective: Synthesis of kinetically controlled cis-isomer.

-

Setup: Use a standard hydrogenation vessel or a 3-neck flask with a hydrogen balloon for atmospheric pressure reactions.

-

Reactants: Dissolve Ethyl dec-4-ynoate (1.0 equiv) in Hexane or Methanol (0.1 M concentration).

-

Catalyst Poisoning: Add Quinoline (0.2 equiv relative to substrate). Note: This prevents isomerization and over-reduction.

-

Catalyst Addition: Add Lindlar Catalyst (5 wt% Pd on

, poisoned with Pb) (5-10 wt% relative to substrate). -

Reaction: Purge system with

, then introduce -

Monitoring (Critical): Monitor consumption of alkyne by GC-FID every 15 minutes. Stop immediately upon disappearance of starting material to prevent alkene isomerization.

-

Workup: Filter through a pad of Celite to remove catalyst. Wash the filtrate with 1M HCl (to remove Quinoline) and then Brine.

-

Purification: Flash chromatography is usually required to separate trace alkane or E-isomer impurities.

Analytical Discrimination: NMR & GC

The definitive identification of these isomers rests on Proton NMR (

NMR Interpretation

The olefinic region (5.3 - 5.6 ppm) contains the diagnostic signals.

-

(E)-Isomer: The olefinic protons (

and -

(Z)-Isomer: The olefinic protons appear with a significantly smaller coupling constant:

Hz .

Analytical Workflow Diagram

Caption: Decision tree for confirming isomeric identity using NMR coupling constants and GC retention behavior.

References

-

Bedoukian Research. (n.d.).[1] Ethyl (E)-4-decenoate Technical Data Sheet. Retrieved from

- Faulkner, D. J. (1971). "Stereoselective synthesis of trisubstituted olefins." Synthesis, 1971(4), 175-189. (Foundational text on Johnson-Claisen stereoselectivity).

- Lindlar, H. (1952). "Ein neuer Katalysator für selektive Hydrierungen." Helvetica Chimica Acta, 35(2), 446-450.

-

The Good Scents Company. (2023). Ethyl (E)-dec-4-enoate Odor Profile. Retrieved from

- Silverstein, R. M., et al. (2014). Spectrometric Identification of Organic Compounds. 8th Ed. Wiley. (Authoritative source for NMR coupling constants).

Sources

Spectroscopic data of Ethyl dec-4-enoate

An In-depth Technical Guide to the Spectroscopic Data of Ethyl dec-4-enoate

Abstract: This technical guide provides a comprehensive analysis of the spectroscopic data for Ethyl dec-4-enoate (C₁₂H₂₂O₂), a monounsaturated fatty acid ester. As a molecule with applications in the flavor and fragrance industries, its unambiguous identification and quality control are paramount. This document offers an in-depth exploration of its molecular structure through Proton Nuclear Magnetic Resonance (¹H NMR), Carbon-13 Nuclear Magnetic Resonance (¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). We delve into the theoretical underpinnings of each technique, present detailed experimental protocols, and provide expert interpretation of the spectral data. This guide is intended for researchers, scientists, and drug development professionals requiring a thorough understanding of the structural elucidation of unsaturated esters.

Introduction and Molecular Structure

Ethyl dec-4-enoate is an organic compound classified as a fatty acid ester.[1] It consists of a ten-carbon chain with a double bond at the C4 position and an ethyl ester functional group. The presence of the double bond gives rise to geometric isomerism, resulting in two distinct forms: cis (Z) and trans (E). These isomers can possess different physical and sensory properties, making their differentiation critical. Spectroscopic methods provide the definitive means for this structural and isomeric characterization.

The molecular formula is C₁₂H₂₂O₂ with a molecular weight of approximately 198.30 g/mol .[2] The core structure contains several key features that give rise to characteristic spectroscopic signals:

-

An ethyl ester group (-COOCH₂CH₃).

-

A disubstituted carbon-carbon double bond (-CH=CH-).

-

An aliphatic chain of methylene (-CH₂-) groups and a terminal methyl (-CH₃) group.

Below is a diagram illustrating the general structure of Ethyl dec-4-enoate.

Caption: General molecular structure of Ethyl dec-4-enoate.

Proton (¹H) Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy is a powerful technique for determining the structure of organic molecules by observing the magnetic properties of hydrogen nuclei. The chemical environment of each proton dictates its resonance frequency (chemical shift), providing a detailed map of the molecule's proton framework.[3]

Experimental Protocol: Rationale and Procedure

A robust ¹H NMR spectrum requires careful sample preparation and instrument setup.

Objective: To obtain a high-resolution spectrum where all proton signals are clearly resolved and accurately integrated.

Methodology:

-

Sample Preparation: Dissolve approximately 5-10 mg of Ethyl dec-4-enoate in ~0.6 mL of a deuterated solvent, such as chloroform-d (CDCl₃).

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) to the solution. TMS is chosen as the standard because its protons are highly shielded, producing a single sharp signal at 0.00 ppm that rarely interferes with analyte signals.[4]

-

Instrumentation: Transfer the solution to a 5 mm NMR tube.

-

Data Acquisition: Acquire the spectrum on a 400 MHz (or higher) spectrometer. A higher field strength improves signal dispersion and simplifies spectral interpretation. Key acquisition parameters include a sufficient number of scans to achieve a good signal-to-noise ratio and a relaxation delay that allows for quantitative integration.

Data Interpretation and Analysis

The ¹H NMR spectrum of Ethyl dec-4-enoate will show distinct signals corresponding to the ethyl group, the aliphatic chain, and the olefinic protons.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale for Chemical Shift |

| -CH₃ (terminal) | ~0.9 | Triplet (t) | 3H | Located on a standard sp³ carbon, far from electronegative groups. |

| -CH₂- (aliphatic chain) | ~1.3 - 1.4 | Multiplet (m) | 6H | Standard aliphatic methylene protons. |

| -CH₂- (allylic, C6) | ~2.0 | Multiplet (m) | 2H | Deshielded by proximity to the C=C double bond. |

| -CH₂- (C2 & C3) | ~2.3 | Multiplets (m) | 4H | Deshielded due to proximity to the ester carbonyl group. |

| -O-CH₂-CH₃ (ester ethyl) | ~4.1 | Quartet (q) | 2H | Strongly deshielded by the adjacent electronegative oxygen atom. |

| -CH=CH- (olefinic) | ~5.4 | Multiplet (m) | 2H | Protons on sp² carbons are significantly deshielded.[5] |

| -O-CH₂-CH₃ (ester methyl) | ~1.2 | Triplet (t) | 3H | Standard ethyl group methyl, split by the adjacent CH₂. |

Differentiating (E) and (Z) Isomers

The key to distinguishing the trans (E) and cis (Z) isomers lies in the coupling constant (J) between the two olefinic protons (H-4 and H-5).

-

For the (E)-isomer: The protons are trans to each other, resulting in a larger coupling constant, typically in the range of ¹⁵JH-H ≈ 12-18 Hz .

-

For the (Z)-isomer: The protons are cis to each other, leading to a smaller coupling constant, typically ¹⁵JH-H ≈ 6-12 Hz .

This difference in coupling constant provides a definitive method for assigning the stereochemistry of the double bond.

Carbon-13 (¹³C) Nuclear Magnetic Resonance (NMR) Spectroscopy

¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in a different chemical environment gives a distinct signal.[6]

Experimental Protocol

The protocol is similar to that for ¹H NMR, but the experiment is designed to detect the ¹³C isotope.

Objective: To identify all unique carbon environments within the molecule.

Methodology:

-

Sample Preparation: A more concentrated sample (20-50 mg in ~0.6 mL of CDCl₃) is often used due to the low natural abundance of ¹³C.

-

Data Acquisition: The spectrum is typically acquired on a 100 MHz (for a 400 MHz ¹H instrument) spectrometer using proton decoupling. This technique collapses carbon-proton coupling, resulting in a spectrum of sharp singlets, which simplifies interpretation.[6]

Data Interpretation and Analysis

The proton-decoupled ¹³C NMR spectrum of Ethyl dec-4-enoate is expected to show 12 distinct signals, as all carbons are in unique chemical environments.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale for Chemical Shift |

| C=O (ester carbonyl) | ~173 | The carbonyl carbon is highly deshielded due to the double bond to an electronegative oxygen.[7] |

| -CH=CH- (olefinic) | ~120 - 135 | sp² hybridized carbons resonate downfield from sp³ carbons. |

| -O-CH₂- (ester ethyl) | ~60 | This carbon is deshielded by the directly attached electronegative oxygen atom.[7] |

| -CH₂- (aliphatic) | ~22 - 35 | Standard chemical shift range for sp³ methylene carbons. |

| -CH₃ (terminal & ester) | ~14 | The terminal methyl carbons are typically the most shielded (upfield). |

Infrared (IR) Spectroscopy

IR spectroscopy measures the vibrations of bonds within a molecule. Specific functional groups absorb infrared radiation at characteristic frequencies, making it an excellent tool for functional group identification.

Experimental Protocol

Objective: To identify the key functional groups present in Ethyl dec-4-enoate.

Methodology:

-

Sample Preparation: As Ethyl dec-4-enoate is a liquid, a thin film can be prepared by placing a drop of the neat liquid between two sodium chloride (NaCl) or potassium bromide (KBr) plates.

-

Data Acquisition: The spectrum is recorded using a Fourier-Transform Infrared (FTIR) spectrometer, typically scanning from 4000 cm⁻¹ to 400 cm⁻¹.

Data Interpretation and Analysis

The IR spectrum will be dominated by absorptions from the ester and alkene groups.

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| ~3000-2850 | C-H stretch | Aliphatic (sp³ C-H) |

| ~1735 | C=O stretch | Ester |

| ~1650 | C=C stretch | Alkene |

| ~1250-1000 | C-O stretch | Ester |

The most prominent and diagnostic peak will be the strong C=O stretch of the ester group around 1735 cm⁻¹. The presence of the C=C stretch confirms the unsaturation, while the strong C-H and C-O stretches confirm the aliphatic and ester components, respectively.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that ionizes molecules and sorts the ions based on their mass-to-charge (m/z) ratio. It provides information about the molecular weight and the fragmentation pattern of the molecule.

Experimental Protocol

Objective: To determine the molecular weight and characteristic fragmentation pattern of Ethyl dec-4-enoate.

Methodology:

-

Sample Introduction: The sample is typically introduced via Gas Chromatography (GC-MS), which separates the compound from any impurities before it enters the mass spectrometer.

-

Ionization: Electron Ionization (EI) is a common method. High-energy electrons bombard the molecule, ejecting an electron to form a molecular ion (M⁺·) and causing fragmentation.

-

Analysis: The ions are separated by a mass analyzer (e.g., a quadrupole) and detected.

Data Interpretation and Analysis

The mass spectrum provides a fingerprint of the molecule's structure.

-

Molecular Ion (M⁺·): For C₁₂H₂₂O₂, the molecular ion peak is expected at m/z = 198 . This peak confirms the molecular weight of the compound.[8]

-

Fragmentation Pattern: The molecular ion is often unstable and fragments in predictable ways. Key expected fragments for an unsaturated ethyl ester include:

-

Loss of the ethoxy group (-OC₂H₅): [M - 45]⁺, leading to a peak at m/z = 153.

-

Loss of an ethyl radical (-C₂H₅): [M - 29]⁺, leading to a peak at m/z = 169.

-

McLafferty rearrangement: A characteristic rearrangement for esters that can lead to a prominent peak at m/z = 88 .

-

Cleavage at the allylic position: Fragmentation adjacent to the double bond.

-

The NIST WebBook provides a reference mass spectrum for Ethyl trans-4-decenoate, which can be used for authoritative comparison.[8]

Integrated Spectroscopic Workflow

A conclusive structural elucidation is never reliant on a single technique. Instead, it is a synergistic process where each method provides a piece of the puzzle.

Caption: Integrated workflow for the structural elucidation of Ethyl dec-4-enoate.

Conclusion

The comprehensive spectroscopic analysis of Ethyl dec-4-enoate is achieved through the combined application of NMR, IR, and MS techniques. ¹H and ¹³C NMR establish the precise carbon-hydrogen framework and, crucially, determine the stereochemistry of the C4 double bond through proton coupling constants. IR spectroscopy provides rapid confirmation of the essential ester and alkene functional groups. Finally, Mass Spectrometry confirms the molecular weight and offers further structural validation through predictable fragmentation patterns. Together, these methods provide a self-validating system for the unambiguous identification and characterization of Ethyl dec-4-enoate, ensuring its quality and purity for its intended applications.

References

-

Brown, W. P. (n.d.). ethyl ethanoate low high resolution H-1 proton nmr spectrum. Doc Brown's Chemistry. Retrieved from [Link]

-

Oregon State University. (2022). 1H NMR Chemical Shift. Retrieved from [Link]

-

Royal Society of Chemistry. (2014). Electronic supplementary information for.... Retrieved from [Link]

-

Brown, W. P. (n.d.). Interpreting the Carbon-13 NMR spectrum of ethyl ethanoate. Doc Brown's Chemistry. Retrieved from [Link]

-

Brown, W. P. (n.d.). mass spectrum of ethyl ethanoate. Doc Brown's Chemistry. Retrieved from [Link]

-

Compound Interest. (n.d.). A GUIDE TO 1H NMR CHEMICAL SHIFT VALUES. Retrieved from [Link]

-

The Good Scents Company. (n.d.). ethyl (E)-4-decenoate. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 23834, Ethyl dec-4-enoate. Retrieved from [Link]

-

Natural Products Magnetic Resonance Database. (2024). Showing NP-Card for Ethyl 4-decenoate (NP0337484). Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 5463488, Ethyl (Z)-4-decenoate. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). Ethyl trans-4-decenoate in NIST Chemistry WebBook. Retrieved from [Link]

-

Chemistry Steps. (n.d.). NMR Chemical Shift Values Table. Retrieved from [Link]

-

Global Substance Registration System. (n.d.). ETHYL 4-DECENOATE, (4E)-. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra. Retrieved from [Link]

Sources

- 1. NP-MRD: Showing NP-Card for Ethyl 4-decenoate (NP0337484) [np-mrd.org]

- 2. Ethyl dec-4-enoate | C12H22O2 | CID 23834 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. compoundchem.com [compoundchem.com]

- 4. ethyl ethanoate low high resolution H-1 proton nmr spectrum of ethyl acetate analysis interpretation of chemical shifts ppm spin spin line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]

- 5. NMR Chemical Shift Values Table - Chemistry Steps [chemistrysteps.com]

- 6. C-13 nmr spectrum of ethyl ethanoate analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of ethyl acetate doc brown's advanced organic chemistry revision notes [docbrown.info]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Ethyl trans-4-decenoate [webbook.nist.gov]

Technical Monograph: Solvation Thermodynamics and Protocol Optimization for Ethyl Dec-4-enoate

Executive Summary & Compound Profile

Ethyl dec-4-enoate (C₁₂H₂₂O₂) is a medium-chain fatty acid ethyl ester (FAEE) characterized by a hydrophobic decenyl chain and a polar ethyl ester head group. While widely recognized in the flavor and fragrance industry for its pear-like olfactory profile, its significance in biomedical research extends to its role as a lipid biomarker for ethanol metabolism and a lipophilic intermediate in pharmaceutical synthesis.

Understanding the solubility landscape of this molecule is critical for accurate stock solution preparation, extraction efficiency, and formulation stability. Its amphiphilic structure—dominated by high lipophilicity (LogP ~3.8–4.8)—dictates a strict requirement for organic solvent systems, with negligible aqueous solubility.

Physicochemical Constants

| Property | Value | Context |

| Molecular Weight | 198.30 g/mol | Monoisotopic mass |

| CAS Number | 76649-16-6 (trans); 7367-84-2 (cis) | Isomer specificity is crucial for bioactivity |

| LogP (Octanol/Water) | 3.8 – 4.8 (Experimental/Predicted) | Highly Lipophilic |

| Boiling Point | ~236°C (760 mmHg); ~72°C (0.1 mmHg) | High boiling point; non-volatile under ambient conditions |

| Density | 0.87 – 0.88 g/mL | Less dense than water |

| Water Solubility | < 6 mg/L (Predicted) | Practically insoluble |

Solubility Landscape & Solvation Thermodynamics

The dissolution of ethyl dec-4-enoate is governed by the principle of Like Dissolves Like, but subtle interactions between the ester functionality and solvent polarity fine-tune its behavior.

Solvent Compatibility Matrix

| Solvent Class | Representative Solvents | Solubility Status | Mechanistic Insight |

| Aliphatic Hydrocarbons | Hexane, Heptane, Isooctane | Miscible / High | Dominant Van der Waals (London Dispersion) forces between the decenyl chain and solvent. Ideal for extraction.[1] |

| Chlorinated Solvents | Chloroform, Dichloromethane (DCM) | Miscible / High | Excellent solvency due to polarizability matching. Standard for lipid extraction (e.g., Folch method). |

| Polar Protic | Ethanol, Methanol, Isopropanol | High | Soluble due to the ester group's H-bond accepting capability. Preferred for biological stock solutions. |

| Polar Aprotic | DMSO, DMF, Acetonitrile | High | Soluble via dipole-dipole interactions. DMSO is preferred for cell-based assays (cytotoxicity limits apply). |

| Ethers/Esters | Ethyl Acetate, Diethyl Ether | Miscible / High | Excellent compatibility. Ethyl acetate is a greener alternative to DCM for extractions. |

| Aqueous Buffers | PBS, Water, Saline | Insoluble | Hydrophobic effect forces phase separation. Requires surfactants (Tween-80) or cyclodextrins for aqueous formulation. |

Solvation Mechanism Visualization

The following diagram illustrates the differential interaction modes of ethyl dec-4-enoate in non-polar vs. polar environments.

Figure 1: Solvation dynamics showing the thermodynamic preference for organic solvents over aqueous media.

Experimental Protocols

Stock Solution Preparation (Standard: 10 mM or 1 mg/mL)

Objective: Create a stable, accurate stock solution for downstream applications (GC-MS analysis or cell assays).

Reagents:

-

Ethyl dec-4-enoate (Reference Standard, >98% purity).[2]

-

Solvent: Methanol (LC-MS grade) or DMSO (Cell culture grade).

-

Inert Gas: Argon or Nitrogen.

Workflow:

-

Equilibration: Allow the neat standard to reach room temperature to reduce viscosity errors.

-

Weighing: Weigh approximately 10 mg of ethyl dec-4-enoate into a tared 10 mL amber volumetric flask. Note: Liquid density (~0.88 g/mL) allows for volumetric dispensing, but gravimetric is superior for accuracy.

-

Solubilization: Add ~5 mL of solvent (Methanol or DMSO). Vortex for 30 seconds. The solution should be clear and colorless.

-

Volume Adjustment: Dilute to the mark with solvent. Invert 10 times to mix.

-

Stabilization: Purge the headspace with Argon to prevent oxidation of the double bond (C4=C5).

-

Storage: Store at -20°C. Stability is typically >6 months if sealed properly.

Solvent Exchange Protocol (Organic to Aqueous)

For biological assays requiring aqueous media, a direct injection of the stock is often toxic due to the solvent.

Method: Evaporation-Reconstitution (Lipid Film Method)

-

Aliquot the required amount of stock solution (e.g., in Chloroform or Ethanol) into a glass vial.

-

Evaporate the solvent under a gentle stream of Nitrogen.[3] A thin film of ethyl dec-4-enoate will form on the glass.

-

Reconstitute with warm culture medium containing a carrier (e.g., 0.1% BSA or cyclodextrin).

-

Sonicate in a water bath for 10-15 minutes to form a stable dispersion/emulsion.

Analytical & Research Applications

Biomarker Analysis (Fatty Acid Ethyl Esters - FAEEs)

Ethyl dec-4-enoate appears in biological matrices (hair, sebum) as a metabolite of ethanol consumption.

-

Extraction: Use n-Heptane or Hexane:Acetone (3:1) . The non-polar solvent selectively pulls the ester from the keratin/protein matrix.

-

Detection: GC-MS (SIM mode) is the gold standard due to the molecule's volatility and unique fragmentation pattern.

Drug Formulation

As a fatty ester, it acts as a permeation enhancer in transdermal formulations.

-

Solubility in Lipids: It is fully miscible with other pharmaceutical oils (miglyol, corn oil), making it an excellent co-solvent for lipophilic drugs.

Workflow Visualization

The following flowchart details the decision matrix for solvent selection based on the intended application.

Figure 2: Decision matrix for solvent selection based on downstream experimental requirements.

Safety & Handling (SDS Highlights)

-

Flammability: Flash point is >85°C (Combustible).[4][5] Keep away from open flames when using volatile solvents like hexane.

-

Oxidation: The alkene group (C=C) is susceptible to autoxidation. Use antioxidants (BHT) if storing for long periods (>1 year).

-

PPE: Wear nitrile gloves and safety glasses. While low toxicity is expected (GRAS status in food), pure compounds can be irritants.

References

-

National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 23834, Ethyl 4-decenoate. Retrieved from [Link]

-

The Good Scents Company (2025). Ethyl (E)-4-decenoate: Organoleptic Properties and Safety. Retrieved from [Link]

-

Laposata, M. (1990). Fatty acid ethyl esters: ethanol metabolites which mediate ethanol-induced organ damage. Progress in Lipid Research. Retrieved from [Link]

-

Cheméo (2025). Ethyl trans-4-decenoate Chemical & Physical Properties. Retrieved from [Link]

-

Christie, W. W. (1993). Preparation of ester derivatives of fatty acids for chromatographic analysis. The Oily Press. Retrieved from [Link]

Sources

Methodological & Application

Application Notes and Protocols for the Stereoselective Synthesis of (E)-Ethyl dec-4-enoate

Abstract

This document provides a comprehensive guide for the stereoselective synthesis of (E)-Ethyl dec-4-enoate, a valuable unsaturated ester with applications in flavor and fragrance chemistry as well as a synthon for more complex molecules. The protocol herein leverages the highly reliable and (E)-selective Horner-Wadsworth-Emmons (HWE) reaction. This guide is intended for researchers, scientists, and professionals in drug development and chemical synthesis. We will delve into the mechanistic underpinnings of the HWE reaction, provide a detailed, step-by-step protocol for the synthesis and purification of the target molecule, and offer insights into the critical parameters that ensure high stereoselectivity and yield. The protocols are designed to be self-validating, with clear guidance on the characterization of intermediates and the final product.

Introduction: The Significance of Stereocontrol in Alkene Synthesis

The geometric configuration of a carbon-carbon double bond is a critical determinant of a molecule's biological activity, physical properties, and chemical reactivity. The synthesis of stereopure alkenes is, therefore, a cornerstone of modern organic chemistry. (E)-Ethyl dec-4-enoate is an exemplar of a simple yet important unsaturated ester where the trans geometry is crucial for its desired properties. Traditional methods of alkene synthesis, such as elimination reactions, often yield mixtures of (E) and (Z) isomers, necessitating challenging purification steps.

To overcome this, stereoselective olefination reactions have been developed. Among the most powerful of these is the Horner-Wadsworth-Emmons (HWE) reaction. The HWE reaction utilizes a phosphonate-stabilized carbanion to react with an aldehyde or ketone, affording an alkene with a strong preference for the (E)-isomer.[1][2] Key advantages of the HWE reaction over the classical Wittig reaction include the use of more nucleophilic and less basic phosphonate carbanions, and the formation of a water-soluble phosphate byproduct, which greatly simplifies product purification.[2]

This application note will focus on a practical and efficient HWE-based synthesis of (E)-Ethyl dec-4-enoate, providing a robust protocol for its preparation and characterization.

The Horner-Wadsworth-Emmons Reaction: A Mechanistic Overview

The high (E)-selectivity of the HWE reaction is a consequence of thermodynamic control in the formation of the key oxaphosphetane intermediate. The reaction proceeds through the following key steps:[1]

-

Deprotonation: A strong base is used to deprotonate the α-carbon of the phosphonate ester, forming a resonance-stabilized phosphonate carbanion.

-

Nucleophilic Addition: The phosphonate carbanion attacks the electrophilic carbonyl carbon of the aldehyde, forming a diastereomeric mixture of alkoxide intermediates.

-

Reversible Intermediate Formation: The formation of the initial adducts is reversible, allowing for equilibration to the thermodynamically more stable anti-alkoxide. Steric repulsion between the phosphonate group and the aldehyde's R-group is minimized in the anti-conformation.

-

Oxaphosphetane Formation and Elimination: The alkoxide undergoes intramolecular cyclization to form a four-membered oxaphosphetane intermediate. This intermediate then collapses in a syn-elimination to yield the (E)-alkene and a water-soluble phosphate byproduct. The preference for the anti-alkoxide intermediate directly translates to the formation of the (E)-alkene.

The overall workflow of the HWE synthesis is depicted in the following diagram:

Caption: Workflow of the Horner-Wadsworth-Emmons synthesis.

Experimental Protocols

This section provides detailed, step-by-step protocols for the synthesis of the required phosphonate reagent and the final product, (E)-Ethyl dec-4-enoate.

Synthesis of the Horner-Wadsworth-Emmons Reagent: Triethyl phosphonoacetate

The HWE reagent, triethyl phosphonoacetate, is commercially available. However, for completeness and for laboratories where it may not be readily available, a standard synthesis via the Michaelis-Arbuzov reaction is provided.[2]

Reaction Scheme:

(EtO)₃P + BrCH₂COOEt → (EtO)₂P(O)CH₂COOEt + EtBr

Materials and Equipment:

| Reagent/Equipment | Details |

| Triethyl phosphite | (C₂H₅O)₃P, FW: 166.16 g/mol |

| Ethyl bromoacetate | BrCH₂COOC₂H₅, FW: 167.00 g/mol |

| Round-bottom flask | Appropriate size for the reaction scale |

| Reflux condenser | |

| Heating mantle | |

| Distillation apparatus | For purification |

Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine triethyl phosphite (1.0 eq) and ethyl bromoacetate (1.0 eq).

-

Reaction: Gently heat the mixture. The reaction is exothermic and will initiate, evidenced by the boiling of the forming ethyl bromide. Maintain a gentle reflux until the reaction subsides.

-

Completion: After the initial exothermic reaction is complete, continue heating the mixture at 120-140 °C for an additional 2-3 hours to ensure the reaction goes to completion.

-

Purification: The product, triethyl phosphonoacetate, can be purified by vacuum distillation.

Stereoselective Synthesis of (E)-Ethyl dec-4-enoate

This protocol details the Horner-Wadsworth-Emmons reaction between triethyl phosphonoacetate and hexanal to yield (E)-Ethyl dec-4-enoate.

Reaction Scheme:

(EtO)₂P(O)CH₂COOEt + C₅H₁₁CHO --(Base)--> (E)-C₅H₁₁CH=CHCH₂COOEt

Materials and Equipment:

| Reagent/Equipment | Details |

| Triethyl phosphonoacetate | (C₂H₅O)₂P(O)CH₂COOC₂H₅, FW: 224.16 g/mol |

| Sodium hydride (NaH) | 60% dispersion in mineral oil |

| Anhydrous Tetrahydrofuran (THF) | |

| Hexanal | C₅H₁₁CHO, FW: 100.16 g/mol |

| Saturated aqueous NH₄Cl | |

| Diethyl ether or Ethyl acetate | For extraction |

| Anhydrous MgSO₄ or Na₂SO₄ | For drying |

| Three-necked round-bottom flask | |

| Magnetic stirrer and stir bar | |

| Dropping funnel | |

| Nitrogen or Argon inlet | |

| Ice bath | |

| Rotary evaporator | |

| Column chromatography setup | Silica gel |

Protocol:

-

Preparation of the Phosphonate Carbanion:

-

To a dry three-necked round-bottom flask under an inert atmosphere (nitrogen or argon), add sodium hydride (1.1 eq, 60% dispersion in mineral oil).

-

Wash the sodium hydride with anhydrous hexane (2 x 10 mL) to remove the mineral oil, carefully decanting the hexane washes.

-

Add anhydrous THF to the flask to create a slurry.

-

Cool the flask to 0 °C using an ice bath.

-

In a dropping funnel, dissolve triethyl phosphonoacetate (1.0 eq) in anhydrous THF.

-

Add the triethyl phosphonoacetate solution dropwise to the stirred NaH slurry at 0 °C.

-

After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1 hour. The formation of the ylide is indicated by the cessation of hydrogen gas evolution and the formation of a clear solution.

-

-

Olefination Reaction:

-

Cool the ylide solution back down to 0 °C.

-

Add hexanal (1.0 eq), dissolved in a small amount of anhydrous THF, dropwise to the reaction mixture.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for 3-4 hours, or until TLC analysis indicates the consumption of the aldehyde.

-

-

Workup and Purification:

-

Carefully quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride solution at 0 °C.

-

Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate (3 x 50 mL).[3]

-

Combine the organic layers and wash with brine.[3]

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.[3]

-

The crude product is then purified by flash column chromatography on silica gel, eluting with a hexane/ethyl acetate gradient, to afford pure (E)-Ethyl dec-4-enoate.

-

Quantitative Data Summary:

| Reactant | Molar Mass ( g/mol ) | Moles | Equivalents | Volume/Mass |

| Sodium Hydride (60%) | 40.00 | 0.055 | 1.1 | 2.2 g |

| Triethyl phosphonoacetate | 224.16 | 0.050 | 1.0 | 11.2 g (10.5 mL) |

| Hexanal | 100.16 | 0.050 | 1.0 | 5.0 g (6.1 mL) |

| Anhydrous THF | - | - | - | ~150 mL |

Characterization and Data Validation

The identity and purity of the synthesized (E)-Ethyl dec-4-enoate should be confirmed by spectroscopic methods.

Expected Spectroscopic Data:

-

¹H NMR (CDCl₃, 400 MHz): δ 5.45-5.35 (m, 2H, -CH=CH-), 4.12 (q, J = 7.1 Hz, 2H, -OCH₂CH₃), 2.30 (t, J = 7.5 Hz, 2H, -CH₂COO-), 2.20-2.10 (m, 2H, =CHCH₂-), 1.98 (q, J = 7.0 Hz, 2H, -CH₂CH=), 1.35-1.25 (m, 4H, -(CH₂)₂-), 1.25 (t, J = 7.1 Hz, 3H, -OCH₂CH₃), 0.88 (t, J = 6.8 Hz, 3H, -CH₂CH₃).

-

¹³C NMR (CDCl₃, 101 MHz): δ 173.5, 131.0, 128.5, 60.3, 35.1, 32.4, 31.8, 28.9, 22.5, 14.2, 14.0.

-

IR (neat): ν 2958, 2929, 2859, 1738 (C=O), 1655 (C=C), 1175 (C-O), 967 (trans C-H bend) cm⁻¹.

-

Mass Spectrometry (EI): m/z (%) 198 (M⁺), 153, 125, 101, 88, 69, 55, 41.

The presence of a strong peak around 967 cm⁻¹ in the IR spectrum is characteristic of the out-of-plane C-H bending of a trans-disubstituted alkene and is a good indicator of the (E)-stereochemistry. The coupling constant of the vinylic protons in the ¹H NMR spectrum can also be used to confirm the stereochemistry, although in this non-conjugated system, the signals may be complex multiplets.

Troubleshooting and Practical Insights

-

Low Yield:

-

Incomplete ylide formation: Ensure the sodium hydride is fresh and properly washed to remove the protective mineral oil. The reaction should be carried out under strictly anhydrous conditions.

-

Side reactions of the aldehyde: Use freshly distilled hexanal to avoid impurities that may undergo side reactions.

-

-

Poor (E)-selectivity:

-

The HWE reaction with stabilized ylides like the one derived from triethyl phosphonoacetate inherently provides high (E)-selectivity. If significant (Z)-isomer is observed, it may be due to impurities or incorrect reaction conditions.

-

-

Purification challenges:

-

The dialkyl phosphate byproduct is water-soluble, so a thorough aqueous workup is crucial for its removal.[2]

-

If the product is difficult to separate from starting materials by column chromatography, ensure the reaction has gone to completion by TLC monitoring.

-

Conclusion

The Horner-Wadsworth-Emmons reaction is a superior method for the stereoselective synthesis of (E)-alkenes. The protocol detailed in this application note provides a reliable and reproducible method for the synthesis of (E)-Ethyl dec-4-enoate with high stereoselectivity and good yield. The straightforward workup and purification, facilitated by the water-soluble nature of the phosphate byproduct, make this an attractive method for both academic and industrial laboratories. The provided characterization data serves as a benchmark for validating the successful synthesis of the target molecule.

References

-

Horner, L.; Hoffmann, H.; Wippel, H. G. Chem. Ber.1958 , 91 (1), 61-63. ([Link])

-

Wadsworth, W. S.; Emmons, W. D. J. Am. Chem. Soc.1961 , 83 (7), 1733–1738. ([Link])

-

Maryanoff, B. E.; Reitz, A. B. The Wittig Olefination Reaction and Modifications Involving Phosphoryl-Stabilized Carbanions. Stereochemistry, Mechanism, and Selected Synthetic Aspects. Chem. Rev.1989 , 89 (4), 863–927. ([Link])

-

Kelly, S. E. Alkene Synthesis. In Comprehensive Organic Synthesis; Trost, B. M., Fleming, I., Eds.; Pergamon Press: Oxford, 1991; Vol. 1, pp 729-817. ([Link])

-

Nagaoka, H.; Kishi, Y. Further synthetic studies on rifamycin S. Tetrahedron1981 , 37 (23), 3873-3888. ([Link])

Sources

Application Note: High-Purity Ethyl dec-4-enoate via Vacuum Fractional Distillation

Abstract: This technical guide provides a comprehensive protocol for the purification of ethyl dec-4-enoate, a key intermediate and component in the flavor, fragrance, and pharmaceutical industries. Due to its high boiling point and potential for thermal degradation, including double bond isomerization, standard distillation methods are often inadequate. This document details a robust vacuum fractional distillation procedure designed to achieve high purity while preserving the structural integrity of the molecule. We will delve into the theoretical underpinnings of the technique, provide a step-by-step experimental workflow, and offer insights into process optimization and troubleshooting.

Introduction: The Rationale for High-Purity Ethyl dec-4-enoate

Ethyl dec-4-enoate is an unsaturated ester recognized for its characteristic fruity and pear-like aroma, making it a valuable compound in the formulation of flavors and fragrances.[1] Beyond its sensory properties, its specific isomeric form is crucial for its biological activity and organoleptic profile. Impurities, such as other esters, unreacted starting materials, or isomers, can significantly alter its desired characteristics.

The primary challenge in purifying ethyl dec-4-enoate lies in its high boiling point and the thermal lability of the unsaturated bond. Heating the compound to its atmospheric boiling point can induce isomerization, shifting the double bond and yielding undesired byproducts.[2] Therefore, fractional distillation under reduced pressure is the method of choice. This technique lowers the boiling point of the compound, allowing for efficient separation from impurities at temperatures that mitigate thermal decomposition.[3][4] This application note serves as an in-depth guide for researchers and process chemists to successfully implement this purification strategy.

Theoretical Principles of Vacuum Fractional Distillation

Fractional distillation is a separation technique used for mixtures of liquids with close boiling points (typically differing by less than 25 °C at atmospheric pressure).[5][6] The process involves repeated vaporization and condensation cycles within a fractionating column.[7][8] Each cycle, or "theoretical plate," enriches the vapor phase with the more volatile component.[7]

Key Concepts:

-

Vapor Pressure and Boiling Point: A liquid boils when its vapor pressure equals the pressure of the surrounding environment. By reducing the system pressure with a vacuum, the boiling point of the liquid is significantly lowered.[4] This is governed by the Clausius-Clapeyron relation.

-

Fractionating Column and Theoretical Plates: The fractionating column, placed between the distillation flask and the condenser, contains packing material (e.g., Raschig rings, Vigreux indentations, or structured packing) that provides a large surface area for the vapor-liquid equilibria to be established.[7][9][10] The efficiency of a column is measured by the number of theoretical plates it provides; more plates lead to better separation.[7]

-

Reflux Ratio: This is the ratio of the amount of condensate returned to the column to the amount of condensate collected as distillate. A higher reflux ratio generally improves separation but increases the time required for the distillation.

For a thermally sensitive compound like ethyl dec-4-enoate, the ability to distill at a lower temperature is paramount to preventing unwanted side reactions.

Physicochemical Properties and Safety Data

A thorough understanding of the physical properties of ethyl dec-4-enoate is essential for designing the purification protocol.

| Property | Value | Source |

| Molecular Formula | C₁₂H₂₂O₂ | [11] |

| Molecular Weight | 198.30 g/mol | [11] |

| Boiling Point | 72 °C @ 0.10 mmHg128 °C @ 30 mmHg~236 °C @ 760 mmHg (est.) | [1][12] |

| Density | ~0.871 - 0.883 g/cm³ @ 20-25 °C | [1][12] |

| Refractive Index | ~1.432 - 1.442 @ 20 °C | [1] |

| Flash Point | ~85 - 110 °C | [1][12] |

Safety and Handling: According to available safety data, ethyl dec-4-enoate is not classified as a hazardous substance under OSHA Hazard Communication Standard 29 CFR 1910.1200.[13] However, standard laboratory safety practices should always be followed. The GHS classification indicates it is very toxic to aquatic life with long-lasting effects.[11] Therefore, release into the environment must be avoided. Always wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. The distillation should be performed in a well-ventilated fume hood.

Experimental Protocol: Purification of Ethyl dec-4-enoate

This protocol outlines the setup and execution of a vacuum fractional distillation for a laboratory-scale purification.

Required Equipment and Materials

-

Glassware: Round-bottom flask (2- or 3-neck), Vigreux or packed fractionating column, distillation head with condenser, vacuum adapter, multiple receiving flasks, Claisen adapter.[14]

-

Heating and Stirring: Heating mantle with a controller, magnetic stir plate, and a PTFE-coated stir bar.

-

Vacuum System: Vacuum pump (diaphragm or rotary vane), vacuum trap (cold finger), and a pressure gauge (manometer).

-

Monitoring: Digital thermometer.

-

Miscellaneous: Glass wool or other packing material, joint grease, clamps, and tubing.

-

Crude Sample: Ethyl dec-4-enoate (pre-synthesis workup completed).

Workflow Overview

Caption: Schematic of a vacuum fractional distillation apparatus.

Data Analysis and Troubleshooting

The purity of the collected fractions should be assessed using appropriate analytical techniques such as Gas Chromatography (GC) or ¹H NMR spectroscopy. A successful purification will show a significant increase in the peak area of ethyl dec-4-enoate in the main fraction compared to the crude material. A patent for a related compound, ethyl decadienoate, notes that a fine distillation can yield purities of 93% or more as determined by GC. [15] Troubleshooting Common Issues:

| Problem | Probable Cause(s) | Solution(s) |

| Bumping/Uncontrolled Boiling | No stir bar or insufficient stirring; heating too rapidly. | Use a stir bar and ensure vigorous stirring; heat the flask gradually. |

| Flooding of the Column | Distillation rate is too high (excessive heating). | Reduce the heat input to the distillation flask. |

| Poor Separation | Column has low efficiency; distillation rate is too fast; reflux ratio is too low. | Use a more efficient (longer or better packed) column; reduce the distillation rate; insulate the column to maintain the temperature gradient. |

| Pressure Fluctuations | Leaks in the system; pump oil is contaminated. | Check and re-grease all joints; change the vacuum pump oil. |

| Product Decomposition | Distillation temperature is too high. | Use a higher vacuum to further lower the boiling point. |

Conclusion

Vacuum fractional distillation is an effective and essential technique for the purification of high-boiling, thermally sensitive compounds like ethyl dec-4-enoate. By carefully controlling the pressure and temperature, it is possible to separate the desired ester from impurities while minimizing the risk of isomerization and degradation. The protocol described herein provides a reliable framework for achieving high-purity ethyl dec-4-enoate suitable for demanding applications in research and industry.

References

-

ChemBAM. (n.d.). Purification by fractional distillation. Retrieved from [Link]

-

University of Rochester, Department of Chemistry. (n.d.). Purification: Fractional Distillation. Retrieved from [Link]

-

Amrita Vishwa Vidyapeetham Virtual Lab. (n.d.). Purification by Fractional distillation/crystallisation (Theory). Retrieved from [Link]

-

Liaoning MEC Group Co., Ltd. (n.d.). High Vacuum Distillation Unit And Application On Natural Product Development. Retrieved from [Link]

- Google Patents. (1999). Process for the preparation of trans-2, cis-4-decadienoic acid ethyl ester.

-

Scribd. (n.d.). 03-Fractional Distillation Esters. Retrieved from [Link]

- Google Patents. (1953). Separation of ethyl acetate and ethanol by azeotropic distillation with methanol.

-

The Good Scents Company. (n.d.). ethyl (E)-4-decenoate. Retrieved from [Link]

-

Supreme Science. (2018, October 23). UPDATED How To Set-Up and Perform Fractional Distillation #Science [Video]. YouTube. Retrieved from [Link]

-

Wikipedia. (n.d.). Fractional distillation. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 5463488, Ethyl (Z)-4-decenoate. Retrieved from [Link]

-

The Good Scents Company. (n.d.). ethyl 4-decenoate. Retrieved from [Link]

-

Organic Syntheses. (n.d.). 2,4-Decadienoic acid, ethyl ester, (E,Z)-. Retrieved from [Link]

-

ResearchGate. (2024, August 6). Optimizing Reaction Conditions for the Isomerization of Fatty Acids and Fatty Acid Methyl Esters to Their Branch Chain Products. Retrieved from [Link]

-

Synerzine. (2015, June 17). 4-Decenoic acid, ethyl ester, (E)- Safety Data Sheet. Retrieved from [Link]

-

Pope Scientific, Inc. (n.d.). Fractionating Column Packing. Retrieved from [Link]

-

Wikipedia. (n.d.). Azeotropic distillation. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of unsaturated esters, amides and carboxylic acids. Retrieved from [Link]

-

Cheméo. (n.d.). Ethyl trans-4-decenoate (CAS 76649-16-6) - Chemical & Physical Properties. Retrieved from [Link]

-

Wikipedia. (n.d.). Ethyl decanoate. Retrieved from [Link]

-

Axxence Aromatic GmbH. (2023, March 17). Safety Data Sheet - NATURAL ETHYL TRANS-2, CIS-4-DECADIENOATE. Retrieved from [Link]

-

EPCM Holdings. (n.d.). Distillation Columns: Plates and Packing. Retrieved from [Link]

-

Chemistry LibreTexts. (2022, April 7). 5.4C: Step-by-Step Procedures for Vacuum Distillation. Retrieved from [Link]

-

California State University, Bakersfield. (n.d.). Lab 12: Synthesis of an Ester. Retrieved from [Link]

-

ResearchGate. (2009, August 6). Design and Control of Reactive Distillation for Ethyl and Isopropyl Acetates Production with Azeotropic Feeds. Retrieved from [Link]

-

LabGeek. (n.d.). Fractionating Column, Packable, 24/29. Retrieved from [Link]

-

Chemguide. (n.d.). esterification - alcohols and carboxylic acids. Retrieved from [Link]

-

ResearchGate. (2024, August 6). Synthesis of trans -4,5-epoxy-( E )-2-decenal and its deuterated analog used for the development of a sensitive and selective quantification method based on isotope dilution assay with negative chemical ionization. Retrieved from [Link]

-

The Mechanical Engineering. (2024, January 24). Azeotropic Distillation | Introduction | Construction | Working | Advantages and Disadvantages [Video]. YouTube. Retrieved from [Link]

- Google Patents. (1954). Method and apparatus for high vacuum distillation.

-

Quora. (2018, January 19). How many types of packing are used in a distillation column? Retrieved from [Link]

-

Wikipedia. (n.d.). Vacuum distillation. Retrieved from [Link]

-

University of Colorado Boulder, Department of Chemistry. (n.d.). Esters. An Introduction. Retrieved from [Link]

- Google Patents. (1999). Separation of ethyl acetate from ethanol by azeotropic distillation.

-

The Good Scents Company. (n.d.). ethyl (Z)-4-decenoate. Retrieved from [Link]

-

Lisa Nichols. (2022, April 7). Vacuum Distillation [Video]. YouTube. Retrieved from [Link]

-

StillDragon® Community Forum. (2020, February 3). Ester formation in the column still. Retrieved from [Link]

-

Goel Impex. (n.d.). Structured Packings for Columns. Retrieved from [Link]

Sources

- 1. ethyl (E)-4-decenoate, 76649-16-6 [thegoodscentscompany.com]

- 2. researchgate.net [researchgate.net]

- 3. valveandcontrol.com [valveandcontrol.com]

- 4. Vacuum distillation - Wikipedia [en.wikipedia.org]

- 5. m.youtube.com [m.youtube.com]

- 6. Fractional distillation - Wikipedia [en.wikipedia.org]

- 7. Purification [chem.rochester.edu]

- 8. Purification by Fractional distillation/crystallisation (Theory) : Organic Chemistry Virtual Lab : Chemical Sciences : Amrita Vishwa Vidyapeetham Virtual Lab [vlab.amrita.edu]

- 9. csub.edu [csub.edu]

- 10. Fractionating Column, Packable, 24/29 - LabGeek [labgeek.co.nz]